Ethyl 4-{[(4-methyl-1,3-thiazol-2-yl)carbamoyl]amino}benzoate
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Overview
Description
Benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by its complex structure, which includes a benzoic acid moiety linked to an ethyl ester group through a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with ethanol under acidic conditions to form the ester. The reaction is usually catalyzed by sulfuric acid or hydrochloric acid and requires heating to reflux .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding benzoic acid and ethanol under acidic or basic conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Common Reagents and Conditions
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
Scientific Research Applications
Benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester involves its interaction with biological targets through its ester and thiazole functionalities. The ester group can undergo hydrolysis, releasing benzoic acid, which is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . The thiazole ring may interact with specific enzymes or receptors, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl benzoate: Lacks the thiazole ring, making it less complex.
Methyl 4-aminobenzoate: Contains an amino group instead of the thiazole ring.
Uniqueness
Benzoic acid, 4-[[[(4-methyl-2-thiazolyl)amino]carbonyl]amino]-, ethyl ester is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
69236-58-4 |
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Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
ethyl 4-[(4-methyl-1,3-thiazol-2-yl)carbamoylamino]benzoate |
InChI |
InChI=1S/C14H15N3O3S/c1-3-20-12(18)10-4-6-11(7-5-10)16-13(19)17-14-15-9(2)8-21-14/h4-8H,3H2,1-2H3,(H2,15,16,17,19) |
InChI Key |
PNZUXPHUTFXDPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C |
Origin of Product |
United States |
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